molecular formula C16H14Br2O2 B14615190 2-(Bromomethyl)-4-(4-bromophenyl)-2-phenyl-1,3-dioxolane CAS No. 59362-75-3

2-(Bromomethyl)-4-(4-bromophenyl)-2-phenyl-1,3-dioxolane

Cat. No.: B14615190
CAS No.: 59362-75-3
M. Wt: 398.09 g/mol
InChI Key: QTUWUHHXRJKJJT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(4-bromophenyl)-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromomethyl group and two bromophenyl groups attached to a dioxolane ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(4-bromophenyl)-2-phenyl-1,3-dioxolane typically involves the reaction of bromomethyl compounds with phenyl dioxolane derivatives. One common method involves the bromination of 2-methyl-4-(4-methylphenyl)-2-phenyl-1,3-dioxolane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(4-bromophenyl)-2-phenyl-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-4-(4-bromophenyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(4-bromophenyl)-2-phenyl-1,3-dioxolane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modification of enzyme activity or the inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-(4-chlorophenyl)-2-phenyl-1,3-dioxolane
  • 2-(Iodomethyl)-4-(4-iodophenyl)-2-phenyl-1,3-dioxolane
  • 2-(Methyl)-4-(4-methylphenyl)-2-phenyl-1,3-dioxolane

Uniqueness

2-(Bromomethyl)-4-(4-bromophenyl)-2-phenyl-1,3-dioxolane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atoms enhance the compound’s ability to participate in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

59362-75-3

Molecular Formula

C16H14Br2O2

Molecular Weight

398.09 g/mol

IUPAC Name

2-(bromomethyl)-4-(4-bromophenyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C16H14Br2O2/c17-11-16(13-4-2-1-3-5-13)19-10-15(20-16)12-6-8-14(18)9-7-12/h1-9,15H,10-11H2

InChI Key

QTUWUHHXRJKJJT-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(CBr)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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